molecular formula C18H23NO3S2 B3209600 4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide CAS No. 1060194-71-9

4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B3209600
CAS No.: 1060194-71-9
M. Wt: 365.5 g/mol
InChI Key: JGTSLDRAFDRCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a methyl group, a thiophenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, while the thiophenyl group is added via a cross-coupling reaction. The sulfonamide group is then introduced through a sulfonation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets may make it useful in treating various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxy-N-(thiophen-2-ylmethyl)aniline

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness: 4-Methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-14-12-15(7-8-16(14)22-2)24(20,21)19-13-18(9-3-4-10-18)17-6-5-11-23-17/h5-8,11-12,19H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTSLDRAFDRCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 5
4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Reactant of Route 6
4-methoxy-3-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.